Diethenyl nonanedioate
Description
Diethenyl nonanedioate (CAS: 10355-50-7), also known as divinyl sebacate, is a diester derived from sebacic acid (decanedioic acid) and vinyl alcohol. Its molecular formula is C₁₄H₂₂O₄, with an average molecular weight of 254.326 g/mol . Structurally, it consists of a central decanedioic acid backbone esterified with two vinyl groups (-O-CO-CH₂-CH₂), where the vinyl moieties enable polymerization and crosslinking applications. This compound is primarily utilized in polymer chemistry as a reactive monomer for synthesizing crosslinked polymers, coatings, and specialty materials due to its terminal double bonds .
Properties
CAS No. |
10355-49-4 |
|---|---|
Molecular Formula |
C13H20O4 |
Molecular Weight |
240.29 g/mol |
IUPAC Name |
bis(ethenyl) nonanedioate |
InChI |
InChI=1S/C13H20O4/c1-3-16-12(14)10-8-6-5-7-9-11-13(15)17-4-2/h3-4H,1-2,5-11H2 |
InChI Key |
PBIUOBIXWAFQEZ-UHFFFAOYSA-N |
Canonical SMILES |
C=COC(=O)CCCCCCCC(=O)OC=C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Diethenyl nonanedioate can be synthesized through the esterification of nonanedioic acid with ethanol. The reaction typically involves the use of a strong acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester .
Industrial Production Methods
In industrial settings, this compound is produced using a continuous esterification process. This method involves the continuous feeding of nonanedioic acid and ethanol into a reactor, where they react in the presence of a catalyst. The resulting ester is then purified through distillation to obtain the desired product .
Chemical Reactions Analysis
Types of Reactions
Diethenyl nonanedioate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form nonanedioic acid.
Reduction: It can be reduced to form nonanediol.
Substitution: It can undergo nucleophilic substitution reactions to form different esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common nucleophiles include alcohols and amines.
Major Products Formed
Oxidation: Nonanedioic acid.
Reduction: Nonanediol.
Substitution: Various esters depending on the nucleophile used.
Scientific Research Applications
Diethenyl nonanedioate has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of polymers and other complex molecules.
Biology: Studied for its potential antimicrobial properties.
Medicine: Investigated for its potential use in drug delivery systems.
Industry: Used as a plasticizer and in the production of lubricants.
Mechanism of Action
The mechanism of action of diethenyl nonanedioate involves its interaction with various molecular targets and pathways. In biological systems, it is believed to exert its effects by disrupting the cell membrane integrity of microorganisms, leading to cell death. In industrial applications, it acts as a plasticizer by reducing the intermolecular forces between polymer chains, thereby increasing their flexibility .
Comparison with Similar Compounds
Divinyl Adipate (Hexanedioic Acid, Diethenyl Ester)
- Molecular Formula : C₁₀H₁₄O₄
- Molecular Weight : 198.18 g/mol
- Structure : Vinyl ester of adipic acid (hexanedioic acid).
- Applications : Used in polymer matrices and coatings. Its shorter carbon chain (C6 vs. C10 in sebacate) imparts higher rigidity and faster polymerization kinetics compared to longer-chain esters.
- Regulatory Status: Subject to Significant New Use Rules (SNUR) under the U.S. Toxic Substances Control Act (TSCA) when residual monomer levels exceed 0.1% in polymers .
Dihexyl Azelate (Nonanedioic Acid, Dihexyl Ester)
- Molecular Formula : C₂₁H₄₀O₄
- Molecular Weight : 356.54 g/mol
- Structure: Dihexyl ester of azelaic acid (nonanedioic acid).
- Applications: Functions as a plasticizer and lubricant due to its non-reactive alkyl chains. Unlike diethenyl esters, it lacks polymerizable groups, making it unsuitable for crosslinking but effective in enhancing material flexibility .
Divinylbenzene (1,4-Diethenyl Benzene)
- Molecular Formula : C₁₀H₁₀
- Molecular Weight : 130.19 g/mol
- Structure : Aromatic compound with two vinyl groups.
- Applications : Widely used as a crosslinking agent in polystyrene and ion-exchange resins. Its aromatic backbone provides thermal stability, distinguishing it from aliphatic diethenyl esters .
Comparative Analysis
Physical and Chemical Properties
| Property | Diethenyl Nonanedioate | Divinyl Adipate | Dihexyl Azelate | Divinylbenzene |
|---|---|---|---|---|
| Molecular Formula | C₁₄H₂₂O₄ | C₁₀H₁₄O₄ | C₂₁H₄₀O₄ | C₁₀H₁₀ |
| Molecular Weight (g/mol) | 254.33 | 198.18 | 356.54 | 130.19 |
| Functional Groups | Aliphatic diethenyl ester | Aliphatic diethenyl ester | Aliphatic dihexyl ester | Aromatic diethenyl |
| Reactivity | High (vinyl polymerization) | High | Low (non-reactive) | High (vinyl + aromatic) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
